molecular formula C21H14ClN5 B2885423 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine CAS No. 879586-33-1

3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2885423
CAS No.: 879586-33-1
M. Wt: 371.83
InChI Key: MQKDWGOXQLULCG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenyl group, an imidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors, such as 4-chlorophenylhydrazine and phenylhydrazine, with a pyrazolopyrimidine derivative under acidic conditions. The reaction is often carried out in a solvent like ethanol or methanol, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are optimized to maximize yield and purity, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in the design of new drugs targeting various diseases, including infections and cancers.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is studied.

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

  • 3-(4-Bromophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

  • 3-(4-Nitrophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine

Uniqueness: 3-(4-Chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine stands out due to its specific substituents, which confer unique chemical and biological properties. Its chlorophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and developments may uncover even more uses for this intriguing compound.

Properties

IUPAC Name

3-(4-chlorophenyl)-7-imidazol-1-yl-5-phenylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5/c22-17-8-6-15(7-9-17)18-13-24-27-20(26-11-10-23-14-26)12-19(25-21(18)27)16-4-2-1-3-5-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKDWGOXQLULCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N4C=CN=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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